molecular formula C21H20N2O3 B13879484 N-[6-(2,3-dimethylphenoxy)pyridin-3-yl]-2-methoxybenzamide

N-[6-(2,3-dimethylphenoxy)pyridin-3-yl]-2-methoxybenzamide

Cat. No.: B13879484
M. Wt: 348.4 g/mol
InChI Key: HDIXYTXZUYGLFR-UHFFFAOYSA-N
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Description

N-[6-(2,3-dimethylphenoxy)pyridin-3-yl]-2-methoxybenzamide is a synthetic organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a pyridine ring substituted with a 2,3-dimethylphenoxy group and a methoxybenzamide moiety, making it a versatile molecule for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[6-(2,3-dimethylphenoxy)pyridin-3-yl]-2-methoxybenzamide typically involves a multi-step process. One common method includes the following steps:

    Formation of the Pyridine Intermediate: The pyridine ring is synthesized through a series of reactions, starting with the appropriate precursors. This may involve the use of reagents such as 2,3-dimethylphenol and pyridine derivatives.

    Coupling Reaction: The pyridine intermediate is then coupled with 2-methoxybenzoyl chloride in the presence of a base, such as triethylamine, to form the desired benzamide compound.

    Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain a high-purity compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

N-[6-(2,3-dimethylphenoxy)pyridin-3-yl]-2-methoxybenzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.

    Substitution: The compound can participate in substitution reactions, where functional groups on the benzamide or pyridine rings are replaced with other groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide

    Reduction: Sodium borohydride, lithium aluminum hydride

    Substitution: Halogenating agents, nucleophiles

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce amine or alcohol derivatives.

Scientific Research Applications

N-[6-(2,3-dimethylphenoxy)pyridin-3-yl]-2-methoxybenzamide has a wide range of scientific research applications:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It is studied for its potential biological activities, including its effects on cellular processes and its interactions with biological macromolecules.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases such as cancer and inflammatory conditions.

    Industry: The compound is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N-[6-(2,3-dimethylphenoxy)pyridin-3-yl]-2-methoxybenzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to downstream effects on cellular processes. For example, it may inhibit certain enzymes involved in inflammation or cancer progression, thereby exerting its therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • N-[6-(2,3-dimethylphenoxy)pyridin-3-yl]nicotinamide
  • N-[2-(4-methoxyanilino)-5-(3,4,5-trimethoxyphenyl)pyridin-3-yl]benzamide
  • 2-(6-(4-chlorophenyl)imidazo[2,1-b]thiazol-3-yl)-N-(6-(4-(4-methoxybenzyl)piperazin-1-yl)pyridin-3-yl)acetamide

Uniqueness

N-[6-(2,3-dimethylphenoxy)pyridin-3-yl]-2-methoxybenzamide stands out due to its specific substitution pattern on the pyridine and benzamide rings, which imparts unique chemical and biological properties. Its combination of a dimethylphenoxy group and a methoxybenzamide moiety makes it distinct from other similar compounds, potentially leading to different reactivity and biological activity profiles.

Properties

Molecular Formula

C21H20N2O3

Molecular Weight

348.4 g/mol

IUPAC Name

N-[6-(2,3-dimethylphenoxy)pyridin-3-yl]-2-methoxybenzamide

InChI

InChI=1S/C21H20N2O3/c1-14-7-6-10-18(15(14)2)26-20-12-11-16(13-22-20)23-21(24)17-8-4-5-9-19(17)25-3/h4-13H,1-3H3,(H,23,24)

InChI Key

HDIXYTXZUYGLFR-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC=C1)OC2=NC=C(C=C2)NC(=O)C3=CC=CC=C3OC)C

Origin of Product

United States

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